(3S)-1-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
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Overview
Description
(3S)-1-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is part of the indole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . The reaction conditions often involve the use of tert-butyl dicarbonate (Boc2O) as the Boc source, along with a base such as triethylamine (TEA) to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow chemistry techniques. These methods provide better control over reaction parameters, leading to higher yields and purity of the final product. The use of microreactors also minimizes waste and reduces the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(3S)-1-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield reduced indole derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the Boc-protected nitrogen atom, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: DDQ, mild reaction conditions, water as the hydroxyl source.
Reduction: LiAlH4, anhydrous conditions.
Substitution: Alkyl halides, polar aprotic solvents.
Major Products Formed
Oxidation: Indole-3-carbinols.
Reduction: Reduced indole derivatives.
Substitution: Alkylated indole derivatives.
Scientific Research Applications
(3S)-1-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-1-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites of the molecule. The indole core can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: A naturally occurring compound with similar indole structure but without the Boc protection.
N-tert-butoxycarbonyl-(2R)-arylthiazolidine-(4R)-carboxylic acid: Another Boc-protected compound with different core structure.
Uniqueness
(3S)-1-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is unique due to its specific combination of the Boc-protected indole core, which provides both stability and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules and potential therapeutic agents .
Properties
Molecular Formula |
C17H20N2O4 |
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Molecular Weight |
316.35 g/mol |
IUPAC Name |
(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)14-13-10(8-12(19-14)15(20)21)9-6-4-5-7-11(9)18-13/h4-7,12,14,18-19H,8H2,1-3H3,(H,20,21)/t12-,14?/m0/s1 |
InChI Key |
AVCAAQIORRKXMZ-NBFOIZRFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C1C2=C(C[C@H](N1)C(=O)O)C3=CC=CC=C3N2 |
Canonical SMILES |
CC(C)(C)OC(=O)C1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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